molecular formula C3H6O3S B1240795 (R)-2-hydroxy-3-mercaptopropanoic acid

(R)-2-hydroxy-3-mercaptopropanoic acid

Cat. No. B1240795
M. Wt: 122.15 g/mol
InChI Key: OLQOVQTWRIJPRE-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-mercaptolactic acid is a (2R)-2-hydroxy monocarboxylic acid consisting of lactic acid having a sulfanyl group at the 3-position. It has a role as a mouse metabolite. It is a (2R)-2-hydroxy monocarboxylic acid and a thiol. It is a conjugate acid of a 3-mercaptolactate.

Scientific Research Applications

Peptide Synthesis and Potency

(R)-2-Hydroxy-3-mercaptopropanoic acid has been utilized in the synthesis of peptides with high oxytocic potency. For instance, hydroxy[4-Thr]oxytocin, a peptide synthesized using (R)-2-Hydroxy-3-mercaptopropanoic acid, exhibited about 4200 units/mg oxytocic potency, which is eight times the potency of oxytocin. This compound also showed favorable oxytocic-antidiuretic selectivity (Manning, Lowbridge, Sawyer, & Haldar, 1976).

Synthesis and Reaction in Organic Chemistry

(R)-2-Hydroxy-3-mercaptopropanoic acid has been employed in various organic synthesis pathways. For example, synthetic pathways for the preparation of 2-mercapto-3-arylpropanoic acids, which are valuable in the synthesis of pharmaceutical compounds, were developed using this acid (Pokhodylo, Matiychuk, & Obushak, 2012).

Application in Nanotechnology

(R)-2-Hydroxy-3-mercaptopropanoic acid is used in the field of nanotechnology, particularly in the creation of nanocomposites. A study highlighted its use in synthesizing polymer-grafted magnetic nanoparticles containing chromium(iii) ions, demonstrating high catalytic activity and selectivity in the aerobic oxidation of alcohols (Zamani, Hosseini, & Kianpour, 2014).

Corrosion Inhibition

In another application, derivatives of (R)-2-Hydroxy-3-mercaptopropanoic acid, specifically Schiff's bases, have been used as corrosion inhibitors for mild steel in acidic solutions. This study demonstrated their efficacy in forming protective films on metal surfaces, thereby inhibiting corrosion (Gupta, Quraishi, Verma, & Mukherjee, 2016).

properties

Product Name

(R)-2-hydroxy-3-mercaptopropanoic acid

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

IUPAC Name

(2R)-2-hydroxy-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6)/t2-/m0/s1

InChI Key

OLQOVQTWRIJPRE-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)S

Canonical SMILES

C(C(C(=O)O)O)S

synonyms

2-hydroxy-3-mercaptopropionic acid
3-mercaptolactic acid
beta-mercaptolactate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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